molecular formula C11H12O2 B13860931 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

Cat. No.: B13860931
M. Wt: 176.21 g/mol
InChI Key: SYRPBMUWAKQTNW-UHFFFAOYSA-N
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Description

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran core with a prop-2-enoxy substituent at the 5-position, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with prop-2-enol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .

Scientific Research Applications

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: A simpler derivative without the prop-2-enoxy group.

    5-Bromo-2,3-dihydro-1-benzofuran: A halogenated derivative with a bromine atom at the 5-position.

    5-Methyl-2,3-dihydro-1-benzofuran: A methyl-substituted derivative at the 5-position.

Uniqueness

5-Prop-2-enoxy-2,3-dihydro-1-benzofuran is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-prop-2-enoxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h2-4,8H,1,5-7H2

InChI Key

SYRPBMUWAKQTNW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)OCC2

Origin of Product

United States

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